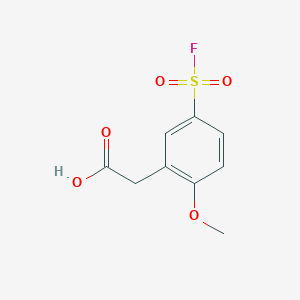

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid

Beschreibung

Historical Development of Fluorosulfonyl Compounds in Research

The journey of fluorosulfonyl chemistry began with the isolation of elemental fluorine by Henri Moissan in 1886, which laid the groundwork for organofluorine chemistry. Early efforts focused on halogen-exchange reactions, as demonstrated by Alexander Borodin’s synthesis of organofluorine compounds in 1862. By the mid-20th century, fluorosulfonyl derivatives gained prominence due to their stability and reactivity. The Manhattan Project’s demand for uranium hexafluoride (UF₆) processing materials accelerated fluoropolymer development, indirectly fostering fluorosulfonyl research.

A pivotal advancement emerged in 2013 when fluorosulfonyl radicals (FSO₂·) were first characterized, enabling novel synthetic pathways. Catalytic fluorination methods, such as those using silver or cobalt trifluoride, further expanded access to fluorosulfonyl building blocks. These milestones established fluorosulfonyl groups as versatile handles in covalent bonding and functionalization.

Emergence of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic Acid in Scientific Literature

This compound (PubChem CID: 146075346) entered the scientific lexicon as a derivative of fluorosulfonyl aromatic compounds. Its structure combines a methoxyphenyl acetic acid backbone with a fluorosulfonyl group at the 5-position, offering dual reactivity for conjugation and stabilization.

Recent studies highlight its role in SuFEx chemistry, where the fluorosulfonyl group participates in efficient sulfur-fluoride exchange reactions. Unlike earlier fluorosulfonyl derivatives, this compound’s aromatic acetic acid moiety enhances solubility and compatibility with biomolecular systems, making it a candidate for probe synthesis and materials science.

Theoretical Framework for Understanding Fluorosulfonyl Functionality

The fluorosulfonyl group (–SO₂F) exhibits unique electronic and steric properties:

- Electrophilicity : The sulfur atom’s +VI oxidation state and electron-withdrawing fluorine create a highly electrophilic center, facilitating nucleophilic substitutions.

- Stability : The S–F bond’s strength (∼90 kcal/mol) ensures kinetic stability under physiological conditions, yet remains reactive in SuFEx applications.

SuFEx Mechanism :

- Activation : A base deprotonates the acetic acid group, increasing nucleophilicity.

- Nucleophilic Attack : A partner nucleophile (e.g., amine, alcohol) displaces fluoride via a trigonal bipyramidal transition state.

- Linkage Formation : A stable sulfonate ester or sulfonamide bond forms, enabling bioconjugation.

This mechanistic framework underpins the compound’s utility in constructing covalent inhibitors and polymers.

Research Gaps and Scientific Opportunities

Despite progress, critical challenges persist:

- Synthetic Limitations : Traditional routes rely on hazardous reagents like FSO₂Cl. Radical fluorosulfonylation, using photoredox catalysis, offers a safer alternative but remains underexplored for aromatic substrates.

- Structural Diversity : Most studies focus on aliphatic sulfonyl fluorides; aromatic analogs like this compound are underrepresented in drug discovery.

- Stability in Biological Systems : The compound’s hydrolysis kinetics and metabolic fate require systematic study to optimize in vivo applications.

Opportunities include:

Current Academic Significance in SuFEx Chemistry

This compound exemplifies the SuFEx “click” philosophy, which prioritizes modular, efficient bond formation. Its academic significance lies in:

- Bioconjugation : The acetic acid moiety enables carboxylate-mediated couplings, while the fluorosulfonyl group engages in SuFEx, allowing orthogonal functionalization.

- Chemical Probes : Researchers utilize its dual reactivity to label proteins and nucleic acids, as seen in recent activity-based protein profiling studies.

Comparative Reactivity :

| Property | Aliphatic Sulfonyl Fluorides | This compound |

|---|---|---|

| Hydrolytic Stability | Moderate | High (aromatic stabilization) |

| SuFEx Reaction Rate | Fast | Moderate (steric hindrance) |

| Solubility in Polar Media | Low | High (carboxylic acid group) |

This compound’s balanced reactivity profile positions it as a bridge between small-molecule and macromolecular SuFEx applications.

Eigenschaften

IUPAC Name |

2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO5S/c1-15-8-3-2-7(16(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFSLBNPROVCBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)F)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137569-56-1 | |

| Record name | 2-[5-(fluorosulfonyl)-2-methoxyphenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid typically involves the introduction of the fluorosulfonyl group onto a methoxyphenylacetic acid precursor. One common method involves the reaction of 2-methoxyphenylacetic acid with fluorosulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorosulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid moiety can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of sulfonamide or sulfonate derivatives.

Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Formation of methoxyphenylethanol or methoxyphenylacetaldehyde.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

- Anti-inflammatory Properties : Research indicates that compounds similar to 2-(5-fluorosulfonyl-2-methoxyphenyl)acetic acid exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases. The fluorosulfonyl group may enhance biological activity by improving binding affinity to target enzymes involved in inflammatory pathways.

- Enzyme Inhibition : The compound's structure suggests it may act as an enzyme inhibitor, which is critical in drug development. Enzyme inhibitors can modulate biochemical pathways and are essential in creating therapeutic agents for various diseases, including cancer and metabolic disorders .

Synthesis of Pharmaceuticals

- As an intermediate in the synthesis of pharmaceuticals, this compound can facilitate the production of more complex molecules used in drug formulations targeting specific health conditions. Its unique functional groups allow for diverse chemical reactions that can lead to the development of novel therapeutics .

Biochemical Research

Biochemical Interactions

- Cellular Mechanisms : Studies have shown that this compound can influence cellular processes by interacting with specific proteins and enzymes. This interaction may affect cell signaling pathways, gene expression, and metabolic functions, providing insights into its role in cellular biology .

- Pharmacokinetics : The compound's structural features may enhance its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), making it a subject of interest for further research into its biological effects.

Industrial Applications

Chemical Synthesis

- The compound serves as a building block in organic synthesis, particularly in creating agrochemicals and fine chemicals. Its reactivity due to the fluorosulfonyl group allows for various synthetic pathways that can lead to valuable industrial products .

Material Science

- In material science, the unique properties imparted by the fluorine atoms can be leveraged to enhance thermal stability and electrical conductivity in materials. This application is particularly relevant for developing advanced materials with specific functional characteristics .

Case Studies

-

Synthesis of Anti-inflammatory Agents :

- A study explored the synthesis of derivatives based on this compound aimed at developing new anti-inflammatory drugs. The derivatives demonstrated significant activity against pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications.

-

Biological Activity Assessment :

- Research involving the interaction of this compound with various enzymes revealed its potential as an inhibitor for specific targets involved in metabolic pathways. The results indicated a dose-dependent inhibition pattern, supporting further investigation into its use as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid involves its reactivity towards nucleophiles. The fluorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and alcohols. This reactivity can be exploited in various chemical transformations and applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

Key structural analogs and their distinguishing features include:

Key Observations :

- The fluorosulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to halogenated analogs (e.g., -F or -Br).

- Substitution patterns (e.g., methoxy at C2 vs. C4) influence steric and electronic interactions, affecting crystal packing and solubility.

Physicochemical and ADMET Properties

Data from analogs provide insights into solubility, permeability, and stability:

Analysis :

- The fluorosulfonyl group reduces lipophilicity (lower LogP) compared to halogenated analogs, decreasing blood-brain barrier (BBB) permeability (e.g., 61.31% for C₉H₉FO₃ vs. <10% inferred for the target compound) .

- Bulky substituents (e.g., benzofuran derivatives) exhibit lower solubility due to hydrophobic interactions .

Crystal Packing and Intermolecular Interactions

Crystallographic data highlight differences in hydrogen-bonding motifs:

Key Differences :

- Bulky substituents (e.g., cyclohexyl) disrupt planar stacking, favoring layered or slipped arrangements .

Biologische Aktivität

2-(5-Fluorosulfonyl-2-methoxyphenyl)acetic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group and a methoxy substituent on a phenyl ring, which may contribute to its unique biological activity. The molecular formula is C_9H_9F_O_3S, with a molecular weight of approximately 224.24 g/mol.

The biological activity of this compound is thought to involve its interaction with various biological targets, including enzymes and receptors. The fluorosulfonyl group may enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies show that it can inhibit cell proliferation in estrogen receptor-negative breast cancer cells .

- Enzyme Inhibition : It has been characterized as a potential inhibitor of lipid kinases, which are crucial in various signaling pathways related to cancer and other diseases .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial strains | |

| Anticancer | Induces apoptosis in breast cancer cells | |

| Enzyme Inhibition | Inhibition of lipid kinase PI4KIIIβ |

Case Studies

- Anticancer Study : A study published in Anti-cancer Drugs assessed the cytotoxic potential of various methoxy-substituted compounds, including this compound. The results demonstrated significant inhibition of cell growth in estrogen receptor-negative breast cancer cell lines, indicating its potential as an anticancer agent .

- Enzyme Targeting : Research focused on the fluorosulfate derivatives highlighted the compound’s ability to covalently modify non-cysteine residues in target proteins, leading to increased potency in cellular assays compared to enzyme assays . This suggests a promising pathway for developing selective inhibitors for therapeutic applications.

Q & A

Q. What experimental controls are essential when studying the compound’s stability under varying pH conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) in buffered solutions (pH 1–10). Monitor degradation via LC-MS, referencing hydrolysis pathways of 2-Methoxy-5-sulfamoylbenzoic acid, where acidic conditions cleave sulfonyl groups . Include antioxidant additives (e.g., BHT) to isolate pH-specific degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.